molecular formula C18H20N2O2S B405503 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL

Cat. No.: B405503
M. Wt: 328.4g/mol
InChI Key: SKOHAUANLBBBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL is a compound with the molecular formula C18H20N2O2S and a molecular weight of 328.4 g/mol. This compound is part of the benzimidazole family, which is known for its broad spectrum of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

large-scale synthesis of benzimidazole derivatives generally involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL involves the formation of intracellular reactive oxygen species (ROS) with glutathione (GSH), leading to DNA strand breaks. This DNA damage induces the phosphorylation of p53 (p-p53) and upregulates the expression levels of p21, which inhibits the expression of cyclin-B, leading to G2M arrest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL include other benzimidazole derivatives such as:

  • Albendazole
  • Bendamustine
  • Omeprazole
  • Pimonbendane
  • Benomyl
  • Carbendazim
  • Telmisartan
  • Pantoprazole
  • Etonitazene
  • Thiabendazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4g/mol

IUPAC Name

2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C18H20N2O2S/c1-14-5-4-6-15(13-14)22-11-12-23-18-19-16-7-2-3-8-17(16)20(18)9-10-21/h2-8,13,21H,9-12H2,1H3

InChI Key

SKOHAUANLBBBQF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

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